![molecular formula C18H13FN6 B2748411 N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine CAS No. 946350-38-5](/img/structure/B2748411.png)
N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine
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Overview
Description
“N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine” is a complex organic compound. It likely contains a pteridine ring, which is a bicyclic ring structure composed of pyrimidine and pyrazine rings fused together . This compound also seems to have fluorophenyl and phenyl groups attached to the nitrogen atoms in the pteridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) can be used to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the electronic configuration of the molecule and the presence of functional groups . Detailed information about its reactivity could be obtained from experimental studies or quantum chemical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure and can be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed new series of compounds related to N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine, exploring their synthesis and biological applications. For instance, a study focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating their significant larvicidal activity against mosquito larvae. This indicates the potential of this compound derivatives in developing environmentally friendly pest control agents (Gorle et al., 2016).
Metabolism and Drug Development
Another aspect of research on such compounds involves their metabolism and the development of prodrugs. For example, the metabolism of the spleen tyrosine kinase inhibitor R406 and its prodrug fostamatinib was studied, highlighting the intricate processes involved in the biotransformation of these compounds in humans. Such studies are crucial for understanding how these compounds behave in biological systems, potentially leading to the development of new drugs with improved efficacy and safety profiles (Sweeny et al., 2010).
Fluorescent Probes and Sensing Applications
Research on derivatives of this compound also extends to the development of fluorescent probes. These compounds have been used to create sensitive and selective sensors for biological and environmental monitoring. For instance, a study developed a highly specific rhodamine-based fluorescence probe for hypochlorous acid, demonstrating its application in real-time imaging of phagocytosis. This showcases the potential of this compound derivatives in creating tools for biological research and diagnostics (Kenmoku et al., 2007).
Material Science Applications
In the field of material science, derivatives of this compound have been utilized in the synthesis of novel polymers with desirable thermal and mechanical properties. For example, polyimides derived from diamines containing sulfone and oxyethylene units exhibit outstanding solubility, thermal stability, and mechanical strength, making them suitable for advanced technological applications (Liaw et al., 1999).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target . Without specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6/c19-12-6-8-14(9-7-12)23-18-24-16-15(20-10-11-21-16)17(25-18)22-13-4-2-1-3-5-13/h1-11H,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIAMAWGHGMVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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